3-[(4-chlorophenyl)sulfonyl]-N-[3-(methylthio)phenyl][1,2,3]triazolo[1,5-a]quinazolin-5-amine
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Overview
Description
3-(4-Chlorobenzenesulfonyl)-N-[3-(methylsulfanyl)phenyl]-[1,2,3]triazolo[1,5-a]quinazolin-5-amine is a complex organic compound that belongs to the class of triazoloquinazolines This compound is characterized by the presence of a triazole ring fused to a quinazoline moiety, along with a chlorobenzenesulfonyl and a methylsulfanylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-chlorobenzenesulfonyl)-N-[3-(methylsulfanyl)phenyl]-[1,2,3]triazolo[1,5-a]quinazolin-5-amine typically involves multiple steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving an azide and an alkyne under copper-catalyzed conditions.
Quinazoline Formation: The quinazoline moiety is often prepared via a condensation reaction between an anthranilic acid derivative and a suitable aldehyde or ketone.
Final Coupling: The final step involves coupling the triazole-quinazoline intermediate with the methylsulfanylphenyl group under appropriate conditions, such as using a palladium-catalyzed cross-coupling reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The methylsulfanyl group can undergo oxidation to form a sulfoxide or sulfone.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chlorobenzenesulfonyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-(4-Chlorobenzenesulfonyl)-N-[3-(methylsulfanyl)phenyl]-[1,2,3]triazolo[1,5-a]quinazolin-5-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The triazole and quinazoline moieties are known to interact with biological macromolecules, potentially disrupting their normal function.
Comparison with Similar Compounds
Similar Compounds
3-(4-Chlorobenzenesulfonyl)-N-phenyl-[1,2,3]triazolo[1,5-a]quinazolin-5-amine: Lacks the methylsulfanyl group.
3-(4-Methylbenzenesulfonyl)-N-[3-(methylsulfanyl)phenyl]-[1,2,3]triazolo[1,5-a]quinazolin-5-amine: Contains a methyl group instead of a chlorine atom on the benzenesulfonyl group.
Uniqueness
The presence of both the chlorobenzenesulfonyl and methylsulfanylphenyl groups in 3-(4-chlorobenzenesulfonyl)-N-[3-(methylsulfanyl)phenyl]-[1,2,3]triazolo[1,5-a]quinazolin-5-amine imparts unique chemical and biological properties, making it distinct from other similar compounds. These structural features may enhance its reactivity and potential bioactivity, making it a valuable compound for further research and development.
Properties
CAS No. |
872197-27-8 |
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Molecular Formula |
C22H16ClN5O2S2 |
Molecular Weight |
482.0 g/mol |
IUPAC Name |
3-(4-chlorophenyl)sulfonyl-N-(3-methylsulfanylphenyl)triazolo[1,5-a]quinazolin-5-amine |
InChI |
InChI=1S/C22H16ClN5O2S2/c1-31-16-6-4-5-15(13-16)24-20-18-7-2-3-8-19(18)28-21(25-20)22(26-27-28)32(29,30)17-11-9-14(23)10-12-17/h2-13H,1H3,(H,24,25) |
InChI Key |
MMGJKGSRNHIWAP-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=CC=CC(=C1)NC2=NC3=C(N=NN3C4=CC=CC=C42)S(=O)(=O)C5=CC=C(C=C5)Cl |
Origin of Product |
United States |
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